Lysergol is an alkaloid belonging to the ergoline family, characterized by its chemical formula and a molar mass of 254.33 g/mol. This compound is primarily found as a minor constituent in certain fungi, particularly within the genus Claviceps, and in several species of the morning glory family (Convolvulaceae), including Rivea corymbosa (known as ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose), and Ipomoea violacea . Lysergol is notable for its legal status in the United States, where it is not classified as a controlled substance, allowing for its possession and sale under the U.S. Federal Analog Act due to its lack of known pharmacological action similar to that of lysergic acid diethylamide (LSD) .
The synthesis of lysergol can be achieved through several methods, including:
These synthetic pathways illustrate the complexity and versatility in producing lysergol for research and potential pharmaceutical applications.
Lysergol's applications are primarily rooted in research contexts rather than widespread commercial use. It serves as an intermediate in the synthesis of ergoloid medications like nicergoline, which are used for cognitive enhancement and treating vascular disorders . Additionally, due to its psychoactive properties, lysergol is of interest in studies exploring hallucinogens' effects on consciousness and perception .
Lysergol shares structural similarities with several other ergoline alkaloids. Here are some notable comparisons:
Compound | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Lysergic Acid | High | Strong hallucinogenic effects | Precursor to LSD |
D-Isolysergic Acid Amide | Moderate | Mild psychoactive properties | Found in Rivea corymbosa seeds |
Chanoclavine | Moderate | Limited research on activity | Present in ergot fungi |
Elymoclavine | Moderate | Potential psychoactive effects | Less studied than lysergol |
These compounds highlight lysergol's uniqueness within the ergoline family due to its specific receptor interactions and legal status. While many share structural features, their pharmacological profiles differ significantly.
Acute Toxic;Irritant